
2,7-Dimethylidene-2,7-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylidene-2,7-dihydrophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two methylene groups at positions 2 and 7 of the phenanthrene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydrophenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene as the core structure.
Functionalization: The phenanthrene undergoes functionalization at positions 2 and 7 to introduce the methylene groups. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylidene-2,7-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of methyl-substituted phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
2,7-Dimethylidene-2,7-dihydrophenanthrene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylidene-2,7-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound with a similar aromatic structure but without the methylene groups.
9,10-Dihydrophenanthrene: A derivative with hydrogenation at positions 9 and 10.
2,7-Dihydroxyphenanthrene: A hydroxylated derivative with hydroxyl groups at positions 2 and 7.
Uniqueness
2,7-Dimethylidene-2,7-dihydrophenanthrene is unique due to the presence of methylene groups at specific positions, which imparts distinct electronic and steric properties. These features make it valuable for specific applications in medicinal chemistry and materials science, where such structural modifications can enhance the compound’s functionality and performance.
Propriétés
Numéro CAS |
850661-43-7 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2,7-dimethylidenephenanthrene |
InChI |
InChI=1S/C16H12/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H2 |
Clé InChI |
UGVWFBNYYUTBLQ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CC2=C3C=CC(=C)C=C3C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)

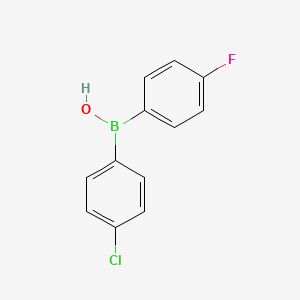
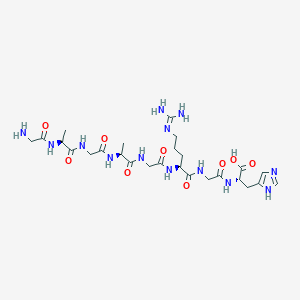

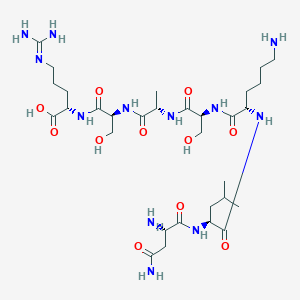
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
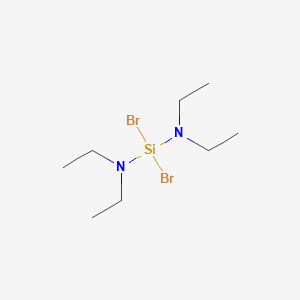
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
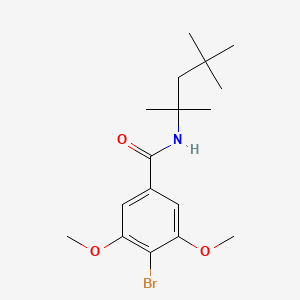
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
